(2R)-4-bromobutan-2-amine

Catalog No.
S14011550
CAS No.
M.F
C4H10BrN
M. Wt
152.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4-bromobutan-2-amine

Product Name

(2R)-4-bromobutan-2-amine

IUPAC Name

(2R)-4-bromobutan-2-amine

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

InChI

InChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

OKRCTNSULKABMB-SCSAIBSYSA-N

Canonical SMILES

CC(CCBr)N

Isomeric SMILES

C[C@H](CCBr)N

(2R)-4-bromobutan-2-amine is an organic compound characterized by the molecular formula C4_4H10_10BrN. This compound is a chiral amine, which means it exists in two enantiomeric forms, (2R) and (2S). The (2R)-4-bromobutan-2-amine features a bromine atom attached to the fourth carbon of a butane chain, making it significant in various chemical applications due to its unique structure and reactivity. Its molecular weight is approximately 152.03 g/mol, and it is often synthesized for use in organic chemistry and medicinal applications.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of butan-2-ol.
  • Oxidation Reactions: The amine group can undergo oxidation to yield imines or nitriles under specific conditions.
  • Reduction Reactions: The compound can be reduced to produce butan-2-amine using reducing agents like lithium aluminum hydride.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

The synthesis of (2R)-4-bromobutan-2-amine typically involves the bromination of butan-2-amine. A common method includes:

  • Reaction with Hydrobromic Acid: Butan-2-amine reacts with hydrobromic acid (HBr) in the presence of a solvent such as acetic acid. This reaction is conducted under controlled temperature conditions to ensure selective bromination at the fourth carbon.
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability, leading to higher yields and purity of the final product.

(2R)-4-bromobutan-2-amine finds various applications across multiple fields:

  • Organic Chemistry: Used as an intermediate in synthesizing diverse organic compounds.
  • Biological Research: Investigated for its potential roles in biochemical pathways and interactions with biological systems.
  • Pharmaceutical Development: Explored for therapeutic properties and as a precursor for drug synthesis.
  • Industrial Chemistry: Utilized in producing specialty chemicals and as a reagent in various industrial processes.

The interaction studies involving (2R)-4-bromobutan-2-amine focus on its binding affinity toward enzymes and receptors. The presence of the bromine atom and amine group significantly influences its reactivity, making it a candidate for further exploration in pharmacology and biochemistry. Understanding these interactions can provide insights into its potential therapeutic applications.

Several compounds share structural similarities with (2R)-4-bromobutan-2-amine, including:

  • (2S)-4-chlorobutan-2-amine: Contains a chlorine atom instead of bromine.
  • (2S)-4-fluorobutan-2-amine: Features a fluorine atom instead of bromine.
  • (2S)-4-iodobutan-2-amine: Has an iodine atom instead of bromine.

Uniqueness

The uniqueness of (2R)-4-bromobutan-2-amine lies in the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The size and electronegativity of bromine influence the compound's chemical behavior, making it particularly suitable for specific applications where other halogenated compounds may not be as effective.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.99966 g/mol

Monoisotopic Mass

150.99966 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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